4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}-3-(1-piperidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.18787759 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizer Development
Research on benzenesulfonamide derivatives has shown significant potential in the development of compounds for photodynamic therapy, particularly in the treatment of cancer. For instance, Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated excellent photophysical and photochemical properties, making them very useful as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This highlights the potential of benzenesulfonamide derivatives in developing effective Type II photosensitizers for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antagonist and Enzyme Inhibition
Several studies have focused on the development of benzenesulfonamide derivatives as selective antagonists and enzyme inhibitors, indicating their potential in therapeutic applications. For example, a study on SB-399885, a potent and selective 5-HT6 receptor antagonist, revealed its cognitive-enhancing properties in rat models. This compound demonstrated significant selectivity and potential therapeutic utility for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Catalysis and Polymerization
Research has also explored the role of benzenesulfonamide derivatives in catalysis and polymerization processes. Skupov et al. (2007) investigated palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, indicating the potential of such compounds in industrial polymer production. The study found that these catalysts could homopolymerize ethylene and copolymerize ethylene with acrylates or norbornenes, highlighting their versatility and efficiency in polymerization processes (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).
Properties
IUPAC Name |
4-methoxy-N-[2-(N-methylanilino)ethyl]-3-(piperidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-24(18-9-5-3-6-10-18)16-13-23-30(27,28)19-11-12-21(29-2)20(17-19)22(26)25-14-7-4-8-15-25/h3,5-6,9-12,17,23H,4,7-8,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIGMALJKUEZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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